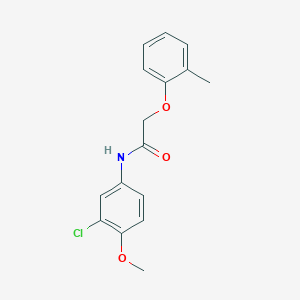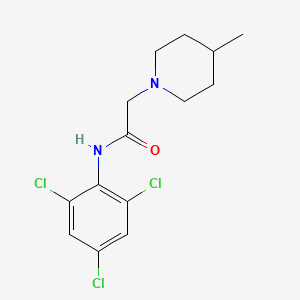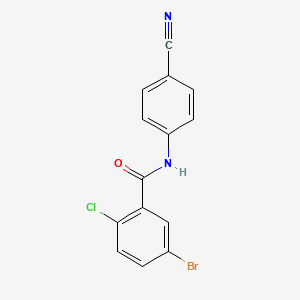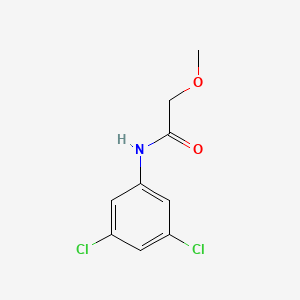
N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea, also known as CMF-018, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of thioureas and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has also been reported to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has been reported to have various biochemical and physiological effects. It has been reported to induce apoptosis (cell death) in cancer cells and inhibit cancer cell growth and proliferation. Additionally, N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has been reported to reduce oxidative stress and inflammation in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases. N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has also been reported to improve glucose tolerance and insulin sensitivity in animal models, which may contribute to its potential use in the treatment of diabetes and other metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea in lab experiments is that it has been shown to have potent anticancer properties. Additionally, N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has been reported to have low toxicity in animal models, which may make it a safer alternative to other anticancer drugs. However, one limitation of using N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in different scientific research applications.
Future Directions
There are several future directions related to N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea. One direction is to further investigate its potential use in the treatment of cancer, neurodegenerative diseases, and metabolic disorders. Additionally, further studies are needed to understand the mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea and to optimize its use in different scientific research applications. Finally, future studies may also focus on developing new synthesis methods for N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea that are more efficient and cost-effective.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea is a chemical compound that has been studied for its potential use in various scientific research applications. It has been synthesized using different methods and has been reported to have anticancer properties, as well as potential uses in the treatment of neurodegenerative diseases and metabolic disorders. While N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has several advantages for lab experiments, its mechanism of action is not fully understood, which may limit its use in different scientific research applications. Future studies may focus on further investigating its potential uses and developing new synthesis methods.
Synthesis Methods
N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has been synthesized using different methods, including the reaction of 2-fluoroaniline and 4-chloro-2-methylaniline with thiophosgene. Another method involves the reaction of 2-fluoroaniline with 4-chloro-2-methylaniline in the presence of potassium carbonate and carbon disulfide. The synthesis of N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea using these methods has been reported in various scientific journals.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has been studied for its potential use in various scientific research applications. It has been reported to have anticancer properties and has been studied for its potential use in cancer treatment. N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, N-(4-chloro-2-methylphenyl)-N'-(2-fluorophenyl)thiourea has been studied for its potential use in the treatment of diabetes and other metabolic disorders.
properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2S/c1-9-8-10(15)6-7-12(9)17-14(19)18-13-5-3-2-4-11(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXRZQYWGHEZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(2-fluorophenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5797384.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5797390.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide](/img/structure/B5797395.png)
![4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine](/img/structure/B5797401.png)

![methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)





![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)

